molecular formula C21H20N4O2 B2394882 N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)-4-(1H-pyrrol-1-yl)benzamide CAS No. 2034331-54-7

N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)-4-(1H-pyrrol-1-yl)benzamide

Cat. No.: B2394882
CAS No.: 2034331-54-7
M. Wt: 360.417
InChI Key: NEMVDPLSFHHZFY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)-4-(1H-pyrrol-1-yl)benzamide is a complex organic compound with potential applications in various scientific fields including chemistry, biology, medicine, and industry. The structure features multiple functional groups, contributing to its reactivity and versatility.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)-4-(1H-pyrrol-1-yl)benzamide typically involves multi-step organic reactions. One common method includes:

  • Preparation of 1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridine: : This can be achieved by cyclization reactions of suitable precursors under controlled temperature and pH conditions.

  • N-Alkylation: : The intermediate can undergo N-alkylation with 2-bromoethylamine in the presence of a base to form the corresponding 2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethylamine.

  • Amidation: : The final step involves the coupling of the obtained amine with 4-(1H-pyrrol-1-yl)benzoyl chloride to yield the target compound.

Industrial Production Methods

Industrial synthesis may employ similar routes but optimize reaction conditions for scale, often involving continuous flow processes, catalysis, and more environmentally benign reagents to ensure higher yields and lower costs.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation at the pyrrolo-pyridine ring, introducing additional functional groups such as hydroxyls or ketones.

  • Reduction: : Reduction reactions can modify the oxidation state of the keto group, potentially forming secondary alcohols.

  • Substitution: : Nucleophilic substitutions can occur at the benzamide moiety, where the pyrrolo group can be replaced under suitable conditions.

Common Reagents and Conditions

  • Oxidizing Agents: : Potassium permanganate or chromium trioxide in acidic media.

  • Reducing Agents: : Sodium borohydride or lithium aluminum hydride for reductive transformations.

  • Nucleophiles: : Alkoxides, thiolates, or amines for substitution reactions under mild to moderate conditions.

Major Products

The resultant products from these reactions include various derivatives with altered functional groups that can be tailored for specific scientific applications.

Scientific Research Applications

  • Chemistry: : Utilized in the development of novel organic materials with specific electrical or optical properties.

  • Biology: : Investigated for its potential role as a ligand in biochemical assays, interacting with specific proteins or enzymes.

  • Medicine: : Explored for therapeutic effects, possibly acting on molecular targets involved in diseases.

  • Industry: : Employed as a building block for the synthesis of more complex chemical entities or as a catalyst in specific reactions.

Mechanism of Action

The exact mechanism by which N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)-4-(1H-pyrrol-1-yl)benzamide exerts its effects often involves:

  • Molecular Targets: : Binding to specific proteins or enzymes, altering their activity.

  • Pathways Involved: : Interference with biological pathways such as signal transduction, potentially modifying cellular responses.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-(1-methyl-7-oxo-1H-indole-6(7H)-yl)ethyl)-4-(1H-pyrrol-1-yl)benzamide

  • N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-b]pyridine-6(7H)-yl)ethyl)-4-(1H-pyrrol-1-yl)benzamide

Uniqueness

N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)-4-(1H-pyrrol-1-yl)benzamide stands out due to the unique arrangement of its functional groups, which provides distinctive reactivity and potential interactions with biological targets, setting it apart from structurally related compounds.

And there you have it! Detailed, yet digestible. Always happy to dive into the nitty-gritty of chemistry. What's next on our learning agenda?

Properties

IUPAC Name

N-[2-(1-methyl-7-oxopyrrolo[2,3-c]pyridin-6-yl)ethyl]-4-pyrrol-1-ylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N4O2/c1-23-13-8-16-9-14-25(21(27)19(16)23)15-10-22-20(26)17-4-6-18(7-5-17)24-11-2-3-12-24/h2-9,11-14H,10,15H2,1H3,(H,22,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEMVDPLSFHHZFY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC2=C1C(=O)N(C=C2)CCNC(=O)C3=CC=C(C=C3)N4C=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.